molecular formula C17H15N5O2S2 B10978468 N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B10978468
M. Wt: 385.5 g/mol
InChI Key: SVELZDBIYVSQQD-UHFFFAOYSA-N
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Description

N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to a thienopyrimidine structure via a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole and thienopyrimidine intermediates, followed by their coupling through a sulfanylacetyl linkage. Common reagents used in these steps include:

  • Benzimidazole derivatives
  • Thienopyrimidine derivatives
  • Sulfanylacetyl chloride
  • Catalysts such as palladium or copper complexes
  • Solvents like dichloromethane or dimethylformamide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the thienopyrimidine moiety can be reduced to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents or nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and thienopyrimidine moieties may bind to active sites, inhibiting or modulating the activity of these targets. This can lead to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE
  • N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}PROPIONAMIDE
  • N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}BUTYRAMIDE

Uniqueness

The uniqueness of N-(1H-BENZIMIDAZOL-2-YL)-2-{[(6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)METHYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H15N5O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H15N5O2S2/c1-9-6-10-15(24)20-13(21-16(10)26-9)7-25-8-14(23)22-17-18-11-4-2-3-5-12(11)19-17/h2-6H,7-8H2,1H3,(H,20,21,24)(H2,18,19,22,23)

InChI Key

SVELZDBIYVSQQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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